PLK1-IN-9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

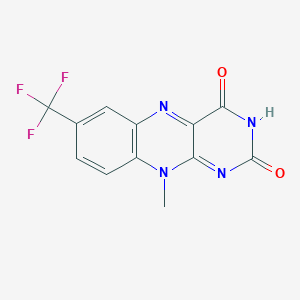

10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4O2/c1-19-7-3-2-5(12(13,14)15)4-6(7)16-8-9(19)17-11(21)18-10(8)20/h2-4H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDITQBGZLRTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C3C1=NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of PLK1 Inhibitors in Cancer Cells: An In-depth Technical Guide

Disclaimer: Initial searches for a specific inhibitor designated "PLK1-IN-9" did not yield information on a compound with this name in the public domain. Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized Polo-like Kinase 1 (PLK1) inhibitors, which is expected to be representative of novel agents targeting this kinase.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitosis.[1][2] Its functions are critical for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3][4] The expression and activity of PLK1 are tightly controlled, reaching their peak during the G2/M phase of the cell cycle.[1][5] Structurally, PLK1 is composed of an N-terminal kinase domain responsible for its catalytic activity and a C-terminal polo-box domain (PBD) that is crucial for its subcellular localization and substrate recognition.[1]

The activation of PLK1 is a key step for mitotic entry and is initiated by the phosphorylation of Threonine 210 (Thr210) in its T-loop by Aurora A kinase, a process facilitated by the cofactor Bora.[1][5] Once activated, PLK1 phosphorylates a multitude of downstream substrates, orchestrating the complex series of events required for cell division.[1] Given its critical role in cell proliferation, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis and tumor aggressiveness.[1][2] This dependency of cancer cells on high levels of PLK1 activity has made it an attractive target for the development of anticancer therapies.[1][3]

Core Mechanism of Action of PLK1 Inhibitors

The majority of PLK1 inhibitors that have been developed are ATP-competitive, targeting the kinase domain to block its catalytic activity.[1][6] By binding to the ATP-binding pocket of the PLK1 kinase domain, these inhibitors prevent the phosphorylation of PLK1 substrates, thereby disrupting the normal progression of mitosis.[1]

The primary consequence of PLK1 inhibition is a prolonged mitotic arrest at the G2/M phase of the cell cycle.[1][7][8] This arrest is characterized by the formation of aberrant mitotic spindles and the failure of proper chromosome alignment and segregation.[1] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][7][8]

Key Cellular Effects of PLK1 Inhibition:

-

G2/M Phase Arrest: Inhibition of PLK1 disrupts the activation of the Cyclin B/CDK1 complex, a master regulator of mitotic entry, leading to cell cycle arrest in the G2/M phase.[8][9][10]

-

Mitotic Spindle Defects: PLK1 is essential for centrosome maturation and the formation of a bipolar spindle.[4][5][11] Its inhibition leads to the formation of monopolar spindles, where duplicated but unseparated centrosomes are unable to form a proper mitotic spindle.[9]

-

Induction of Apoptosis: The prolonged mitotic arrest and cellular stress caused by PLK1 inhibition activate the intrinsic apoptotic pathway.[1][7][8] This is often evidenced by the cleavage of caspase-9 and poly (ADP-ribose) polymerase (PARP).[7] Furthermore, PLK1 has been shown to phosphorylate and regulate Caspase-9, and inhibition of PLK1 can lead to increased apoptosis.[12][13]

Quantitative Data on PLK1 Inhibitor Effects

The following table summarizes the observed effects of well-characterized PLK1 inhibitors on various cancer cell lines.

| Inhibitor | Cancer Cell Line(s) | Concentration | Observed Effects | Reference(s) |

| BI2536 | Cholangiocarcinoma (CCA) | 10 and 100 nM | Inhibition of cell proliferation, G2/M phase arrest, increased total apoptotic cells. | [7][8][10] |

| BI6727 | Cholangiocarcinoma (CCA) | 10 and 100 nM | Inhibition of cell proliferation, G2/M phase arrest, increased total apoptotic cells. | [7][8][10] |

| GSK461364 | HCT116 (colorectal cancer) | Not specified | Induction of p53 phosphorylation, mitotic arrest. | [9] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the effect of a PLK1 inhibitor on the cell cycle distribution of cancer cells.

1. Cell Culture and Treatment:

- Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

- Treat the cells with the PLK1 inhibitor at various concentrations (e.g., 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).

2. Cell Harvesting and Fixation:

- Harvest the cells by trypsinization and collect them by centrifugation.

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.

- Incubate the cells at -20°C for at least 2 hours.

3. Staining and Analysis:

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.

- Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

- Incubate at room temperature in the dark for 30 minutes.

- Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: PLK1 signaling pathway and inhibitor mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The responses of cancer cells to PLK1 inhibitors reveal a novel protective role for p53 in maintaining centrosome separation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

PLK1-IN-9: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Biological Activity, and Methodologies for the Polo-like Kinase 1 Inhibitor

Abstract

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. PLK1-IN-9 is a small molecule inhibitor of PLK1 that has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical structure, quantitative biological data, detailed experimental protocols for its characterization, and a visual representation of the PLK1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel anti-cancer therapeutics.

Chemical Structure and Properties of this compound

This compound, also known as Compound M2, is a potent inhibitor of Polo-like kinase 1.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-methyl-2-(trifluoromethyl)-[1][2]triazino[5,6-b]indole-3,5(2H,4H)-dione | N/A |

| CAS Number | 893772-67-3 | [1] |

| Molecular Formula | C12H7F3N4O2 | [1] |

| SMILES | CN1C2=C(N=C3C1=NC(NC3=O)=O)C=C(C(F)(F)F)C=C2 |

Quantitative Biological Data

This compound has been shown to inhibit PLK proteins modified with various peptides. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are presented in the following table.

| Target | IC50 (μM) | Reference |

| PLK1 (1010pT peptide) | 1.6 | [1] |

| PLK1 (cdc25c peptide) | 0.8 | [1] |

| PLK1 (PBIP peptide) | 1.4 | [1] |

Furthermore, this compound exhibits cytotoxic effects and induces apoptosis in various cancer cell lines, including HeLa, HL60, SNU387/499, and HepG2.[1] It has also been demonstrated to inhibit tumor growth in a HepG2 xenograft mouse model.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating PLK1 inhibitors.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PLK1. A common method is a radiometric assay or a luminescence-based assay like ADP-Glo™.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by PLK1. The amount of phosphorylated substrate or the amount of ADP produced is quantified to determine kinase activity.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., dephosphorylated casein or a specific peptide substrate like 1010pT, cdc25c, or PBIP)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay or non-labeled for ADP-Glo™)

-

This compound (dissolved in DMSO)

-

96-well or 384-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing kinase buffer, recombinant PLK1 enzyme, and the substrate peptide.

-

Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Materials:

-

HeLa or other cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

Annexin V-FITC (or other fluorochrome conjugates)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at desired concentrations for a specific time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells (e.g., HepG2) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

HepG2 or other suitable cancer cell line

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound and the vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).

-

Measure tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (Length × Width²)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

PLK1 Signaling Pathway and Mechanism of Inhibition

PLK1 is a master regulator of mitosis. Its activity is tightly controlled and is essential for several key mitotic events. The following diagrams illustrate the central role of PLK1 in mitotic progression and the general workflow for characterizing a PLK1 inhibitor.

Caption: Simplified PLK1 signaling pathway in mitotic progression and the point of inhibition by this compound.

Caption: General experimental workflow for the characterization of a PLK1 inhibitor like this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of PLK1-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PLK1-IN-9, a potent inhibitor of Polo-like kinase 1 (PLK1). This document details the scientific background, discovery rationale, and key experimental data associated with this compound. It also includes generalized experimental protocols relevant to its characterization and diagrams to illustrate key pathways and workflows.

Introduction to Polo-like Kinase 1 (PLK1) as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions are integral to several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. The dysregulation and overexpression of PLK1 are strongly associated with tumorigenesis and are often indicative of a poor prognosis in various human cancers. This has established PLK1 as a compelling target for the development of novel anticancer therapeutics.

Discovery of this compound

This compound, also identified as Compound M2, is a small molecule inhibitor targeting PLK1. The discovery of this and similar compounds often involves a combination of virtual screening, chemical synthesis, and biological evaluation to identify potent and selective inhibitors.

Chemical Information:

-

Systematic Name: 2-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1H-imidazole-4,5-dione

-

Molecular Formula: C₁₂H₇F₃N₄O₂

-

CAS Number: 893772-67-3

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of related 2-substituted benzimidazole (B57391) derivatives typically involves the condensation of a substituted o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. For this compound, a plausible synthetic route would involve the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a derivative of imidazole-4,5-dione.

A generalized synthetic scheme for related benzimidazole compounds is presented below.

Caption: Generalized synthetic pathway for 2-substituted benzimidazoles.

Biological Activity and Data Presentation

This compound has demonstrated inhibitory activity against PLK1 and cytotoxic effects against various cancer cell lines.

| Target | Peptide Substrate | IC₅₀ (µM) |

| PLK1 | 1010pT | 1.6 |

| PLK1 | cdc25c | 0.8 |

| PLK1 | PBIP | 1.4 |

Table 1: In vitro inhibitory activity of this compound against PLK1 with various peptide substrates.

| Cell Line | Cancer Type | Reported Effect |

| HeLa | Cervical Cancer | Cytotoxic, Induces Apoptosis |

| HL60 | Promyelocytic Leukemia | Cytotoxic, Induces Apoptosis |

| SNU387/499 | Hepatocellular Carcinoma | Proliferation Inhibition |

| HepG2 | Hepatocellular Carcinoma | Proliferation Inhibition, Tumor Growth Suppression in Xenograft Model |

Table 2: Reported cellular activity of this compound in various cancer cell lines.

Signaling Pathways and Experimental Workflows

PLK1 Signaling Pathway in Mitosis

PLK1 is a master regulator of mitotic progression. Its activation is a critical step for the G2/M transition and the orderly execution of mitosis. The simplified signaling pathway below illustrates the central role of PLK1.

Caption: Simplified PLK1 signaling pathway leading to mitotic entry.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC₅₀ of an inhibitor like this compound.

Caption: Experimental workflow for a PLK1 in vitro kinase assay.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize PLK1 inhibitors. Specific conditions should be optimized for each experiment.

In Vitro PLK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human PLK1 kinase

-

PLK1 peptide substrate (e.g., PLKtide)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations.

-

Enzyme Preparation: Thaw recombinant PLK1 on ice and dilute to the working concentration in Kinase Buffer.

-

Substrate/ATP Mix: Prepare a solution of the PLK1 substrate and ATP in Kinase Buffer.

-

Kinase Reaction: In a 384-well plate, add 1 µL of diluted this compound, 2 µL of diluted PLK1 enzyme, and initiate the reaction by adding 2 µL of the Substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HeLa or HL60 cells

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

-

HeLa or HL60 cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the samples by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Conclusion

This compound is a noteworthy inhibitor of PLK1 with demonstrated efficacy in vitro and in cellular models of cancer. This technical guide provides a foundational understanding of its discovery, biological activity, and the experimental approaches for its characterization. Further research into its specific synthesis pathway and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

The Biological Landscape of PLK1 Inhibition: A Technical Guide to Core Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its overexpression is a hallmark of numerous human cancers and is frequently associated with poor prognosis, positioning PLK1 as a compelling target for anticancer therapeutic development.[3][4] This technical guide provides an in-depth overview of the biological targets of PLK1 inhibitors. While specific data for an inhibitor designated "PLK1-IN-9" is not publicly available, this document synthesizes information from well-characterized PLK1 inhibitors to delineate the primary targets, off-target profiles, and the intricate signaling pathways modulated by this class of compounds. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key cellular processes to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Primary Biological Target: Polo-like Kinase 1 (PLK1)

The principal target of PLK1 inhibitors is the PLK1 enzyme itself. These inhibitors primarily function by competing with ATP for binding to the highly conserved kinase domain at the N-terminus of PLK1.[5][6] Some non-ATP-competitive inhibitors target the C-terminal Polo-box domain (PBD), which is crucial for substrate recognition and subcellular localization.[1][7] Inhibition of PLK1's catalytic activity disrupts its ability to phosphorylate a multitude of downstream substrates, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[8][9]

Quantitative Analysis of PLK1 Inhibition

The potency and selectivity of various PLK1 inhibitors have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for evaluating inhibitor efficacy. The following table summarizes representative data for several well-characterized PLK1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity Notes | Reference |

| Volasertib (BI 6727) | PLK1 | Cell-free | IC50: 0.87 nM | 6-fold > PLK2, 65-fold > PLK3 | [7] |

| BI-2536 | PLK1 | Cell-free | IC50: 0.83 nM | Also inhibits BRD4 (Kd: 37 nM) | [7] |

| Rigosertib (ON-01910) | PLK1 | Cell-free | IC50: 9 nM | Non-ATP-competitive; 30-fold > PLK2 | [7][10] |

| GSK461364A | PLK1 | Cell-free | Ki: 2.2 nM | >1000-fold selective vs. PLK2/3 | [7] |

| MLN0905 | PLK1 | Cell-free | IC50: 2 nM | Potent PLK1 inhibitor | [7] |

| Onvansertib (NMS-P937) | PLK1 | Cell-free | IC50: 2 nM | >5000-fold selective vs. PLK2/PLK3 | [7] |

| RO3280 | PLK1 | Cell-free | IC50: 3 nM | Highly selective | [7] |

| SBE 13 HCl | PLK1 | Cell-free | IC50: 200 pM | >4000-fold selective vs. Aurora A, PLK2/3 | [7] |

| GW843682X | PLK1, PLK3 | Cell-free | IC50: 2.2 nM (PLK1), 9.1 nM (PLK3) | >100-fold selective vs. ~30 other kinases | [7] |

| Poloxin | PLK1 PBD | Fluorescence Polarization | Apparent IC50: 4.8 µM | Non-ATP competitive; ~4-fold > PLK2 PBD, ~11-fold > PLK3 PBD | [7] |

Downstream Cellular Targets and Signaling Pathways

Inhibition of PLK1 initiates a cascade of effects on numerous downstream proteins and signaling pathways that are critical for cell cycle progression. The disruption of these pathways ultimately leads to the desired anti-tumor effects.

The PLK1 Signaling Pathway in Mitosis

PLK1 is a central node in the complex network of interactions that govern mitosis. Its inhibition impacts multiple stages of cell division.

Figure 1: Simplified PLK1 Signaling Pathway in Mitosis. PLK1 is activated in the G2 phase and proceeds to regulate multiple stages of mitosis. PLK1 inhibitors block its activity, leading to mitotic arrest and subsequent apoptosis.

Key Downstream Substrates of PLK1

A proteome-wide analysis of PLK1-regulated phosphorylation sites in mitotic human cells revealed numerous proteins involved in critical cellular processes.[11] Inhibition of PLK1 leads to a decrease in the phosphorylation of these substrates.

| Substrate Category | Key Substrates | Cellular Process | Reference |

| Cell Cycle Regulation | Cdc25C, WEE1, MYT1 | Mitotic Entry | [2] |

| Chromosome Cohesion & Segregation | STAG2, BUB1B | Cohesin Dissociation, Spindle Assembly Checkpoint | [11][12] |

| Cytokinesis | RhoA activators and effectors | Cleavage Furrow Formation | [11] |

| DNA Damage Response | ATM, Chk2, H2AX | Checkpoint Recovery | [4] |

| Apoptosis Regulation | Pro-Caspase-9, Pro-Caspase-3 | Inhibition of Apoptosis | [2] |

| MicroRNA Biogenesis | Drosha | Regulation of Gene Expression | [13] |

Off-Target Effects of PLK1 Inhibitors

While many PLK1 inhibitors exhibit high selectivity, off-target effects can occur, potentially leading to unforeseen biological consequences and side effects. Kinase selectivity profiling is crucial to identify these off-target interactions. For example, the PLK1 inhibitor BI-2536 has been shown to also inhibit Bromodomain 4 (BRD4).[7]

Experimental Protocols

This section details generalized methodologies for key experiments used to characterize the biological targets of PLK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 (Plk1) overexpression enhances ionizing radiation-induced cancer formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Kinome-wide CRISPR-Cas9 knockout screens revealed PLK1 as a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serine/threonine-protein kinase PLK1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

PLK1-IN-9 (CAS 893772-67-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9 (also known as Compound M2), CAS number 893772-67-3. This document collates available data on its chemical properties, biological activity, and its role as a modulator of the PLK1 signaling pathway. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and drug development efforts.

Core Properties of this compound

This compound is a small molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle. Its inhibitory action on PLK1 makes it a subject of interest in oncology research.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published, the following information has been compiled from available safety data sheets and chemical databases. The compound is a solid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 893772-67-3 | [1][2] |

| Molecular Formula | C₁₂H₇F₃N₄O₂ | [2] |

| SMILES | O=C1N=C2C(=NC=3C=C(C=CC3N2C)C(F)(F)F)C(=O)N1 | [2] |

| Physical State | Solid | [1] |

| Storage Temperature | -20°C | [2] |

Solubility Profile:

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) but exhibits low solubility in aqueous buffers.[3] This is a common characteristic of many small molecule kinase inhibitors.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous culture medium, ensuring the final DMSO concentration is not detrimental to the cells.[3]

Biological Activity and In Vitro Efficacy

This compound has demonstrated inhibitory activity against PLK1 and cytotoxic effects against various cancer cell lines.

Kinase Inhibition

This compound inhibits PLK1 that has been modified with different peptides, indicating its interaction with the active form of the kinase.

| Target | Substrate Peptide | IC₅₀ (µM) | Source |

| PLK1 | 1010pT | 1.6 | [4] |

| PLK1 | cdc25c | 0.8 | [4] |

| PLK1 | PBIP | 1.4 | [4] |

Cellular Activity

The compound has been shown to inhibit the proliferation of several human cancer cell lines, induce apoptosis, and suppress tumor growth in a preclinical model.[2][4]

| Cell Line | Activity | Source |

| HeLa | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction | [2][4] |

| HL60 | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction | [2][4] |

| SNU387/499 | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction | [2][4] |

| HepG2 | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction, In Vivo Tumor Growth Inhibition | [2][4] |

The PLK1 Signaling Pathway

Polo-like kinase 1 is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[5][6][7] Its activity is tightly controlled throughout the cell cycle, and its overexpression is a common feature in many cancers, making it an attractive target for anticancer therapies.[5]

Upstream Activation and Downstream Effects

The following diagram illustrates a simplified overview of the PLK1 signaling pathway, highlighting its key activators and downstream targets.

Caption: Simplified PLK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of PLK1 inhibitors like this compound. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLK1.

Caption: Workflow for an in vitro PLK1 kinase inhibition assay.

Detailed Methodology:

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein or a specific peptide), and kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[8]

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Kₘ for PLK1 if known.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP or non-radioactive methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[9]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (propidium iodide staining).

Detailed Methodology:

-

Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with this compound at a concentration around its IC₅₀ for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[12][13]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[12][13]

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a preclinical mouse model.

Caption: Workflow for an in vivo xenograft mouse model study.

Detailed Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ HepG2 cells) into the flank of each mouse.[14]

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9][14]

-

Compound Administration: Administer this compound, formulated in an appropriate vehicle, to the treatment group according to a specific dose and schedule. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[14]

-

Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice, and excise the tumors for further analysis. Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Conclusion

This compound is a valuable research tool for studying the biological roles of PLK1 and for the preclinical exploration of PLK1 inhibition as a therapeutic strategy in oncology. Its demonstrated activity in inhibiting PLK1, suppressing cancer cell proliferation, and inducing apoptosis warrants further investigation. The provided technical information and experimental protocols serve as a foundation for researchers to design and conduct further studies to elucidate the full potential of this compound.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. PLK1 - Wikipedia [en.wikipedia.org]

- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Function of PLK1 Inhibition in Mitosis

Note: While the prompt requested information on "PLK1-IN-9," a comprehensive search of scientific literature and chemical databases did not yield specific information for a compound with this designation. Therefore, this guide focuses on the function of well-characterized, potent Polo-like kinase 1 (PLK1) inhibitors in mitosis, using the extensively studied compounds BI 2536 and Volasertib (BI 6727) as primary examples. The principles, mechanisms, and experimental methodologies described herein are representative of ATP-competitive PLK1 inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polo-like kinase 1 (PLK1) is a master regulator of cell division, and its overexpression is a hallmark of numerous human cancers, often correlating with poor prognosis. This has established PLK1 as a high-value target for anticancer drug development. Small molecule inhibitors targeting PLK1 disrupt key mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed examination of the mechanism of action of potent PLK1 inhibitors, presents quantitative data on their cellular effects, outlines key experimental protocols for their characterization, and provides visual diagrams of the critical pathways and workflows involved.

The Role of PLK1 in Mitosis and Its Inhibition

PLK1 is a serine/threonine kinase that orchestrates multiple critical events throughout mitosis. Its functions include centrosome maturation, bipolar spindle formation, sister chromatid segregation, and cytokinesis. The activity of PLK1 is tightly regulated, peaking during the G2/M phase of the cell cycle.

The majority of PLK1 inhibitors, including BI 2536 and Volasertib, are ATP-competitive, binding to the kinase domain and blocking its catalytic activity. The primary consequence of inhibiting PLK1 is the disruption of normal mitotic progression, which manifests as:

-

Failed Centrosome Maturation: Inhibition of PLK1 prevents the recruitment of essential proteins, like γ-tubulin, to the centrosomes, leading to defects in microtubule aster formation.

-

Aberrant Spindle Formation: Cells treated with PLK1 inhibitors are unable to form a proper bipolar spindle and instead exhibit characteristic monopolar spindles.

-

Mitotic Arrest: The disruption of spindle formation and the inability to establish stable kinetochore-microtubule attachments activate the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: If the mitotic arrest cannot be resolved, cells ultimately undergo apoptosis, a form of programmed cell death. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP).

Quantitative Data on Representative PLK1 Inhibitors

The potency of PLK1 inhibitors is determined through both biochemical and cell-based assays. The following tables summarize key quantitative data for BI 2536 and Volasertib (BI 6727).

| Parameter | BI 2536 | Volasertib (BI 6727) | Reference(s) |

| Target | PLK1 (also PLK2, PLK3, BRD4) | PLK1 (also PLK2, PLK3) | |

| Mechanism | ATP-Competitive | ATP-Competitive | |

| PLK1 IC₅₀ | 0.83 nM | 0.87 nM | |

| PLK2 IC₅₀ | 3.5 nM | 5 nM | |

| PLK3 IC₅₀ | 9.0 nM | 56 nM | |

| Table 1: Biochemical Potency of Representative PLK1 Inhibitors. IC₅₀ values represent the concentration of inhibitor required to reduce the enzymatic activity of the target kinase by 50% in a cell-free assay. |

| Cell Line | Cancer Type | BI 2536 EC₅₀ (nM) | Volasertib (BI 6727) EC₅₀ (nM) | Reference(s) |

| HCT116 | Colorectal Carcinoma | ~15 nM (T/C 15%)¹ | 23 nM | |

| NCI-H460 | Non-Small Cell Lung Cancer | 12 nM | 21 nM | |

| HeLa | Cervical Cancer | 9 nM | N/A | |

| Various Lines | Panel of 32 Cancer Lines | 2 - 25 nM | N/A | |

| Table 2: Anti-proliferative Activity of PLK1 Inhibitors in Cancer Cell Lines. EC₅₀ values represent the concentration of inhibitor required to reduce cell proliferation by 50%. ¹Value for in vivo xenograft T/C (Treated/Control tumor size percentage). |

Core Experimental Protocols

Characterizing the function of a PLK1 inhibitor involves a series of standardized in vitro and cell-based assays.

In Vitro PLK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PLK1.

Principle: A luminescent-based assay, such as ADP-Glo™, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to PLK1 activity.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., BI 2536) in DMSO and then further dilute in kinase buffer.

-

Reaction Setup (384-well plate):

-

Add 1 µL of diluted inhibitor or DMSO control.

-

Add 2 µL of recombinant human PLK1 enzyme solution.

-

Initiate the reaction by adding 2 µL of a mix containing the kinase substrate (e.g., dephosphorylated casein) and ATP.

-

-

Incubation: Mix gently and incubate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the cell cycle phase at which the PLK1 inhibitor induces arrest.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for discrimination between G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle via flow cytometry.

Methodology:

-

Cell Treatment: Seed cells (e.g., HeLa, HCT116) and treat with various concentrations of the PLK1 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.

-

Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) by adding it dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal (~600 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/7-AAD Staining

This assay quantifies the induction of apoptosis following treatment with a PLK1 inhibitor.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent chemical that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Methodology:

-

Cell Treatment: Treat cells with the PLK1 inhibitor or vehicle control for a desired period (e.g., 48 hours).

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key mitotic proteins following PLK1 inhibition.

Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies to detect target proteins.

Methodology:

-

Cell Lysis: Treat cells with the PLK1 inhibitor, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Key targets include:

-

p-PLK1 (T210): To confirm inhibition of PLK1 activity.

-

Cyclin B1: A key G2/M regulator.

-

Phospho-Histone H3 (Ser10): A marker for mitotic cells.

-

Cleaved PARP: A marker for apoptosis.

-

γH2AX: A marker for DNA damage.

-

Loading Control (e.g., β-Actin, GAPDH): To ensure equal protein loading.

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

Visualizations of Pathways and Processes

PLK1 Activation Pathway and Point of Inhibition

Caption: Simplified PLK1 activation pathway for mitotic entry and the mechanism of ATP-competitive inhibitors.

General Workflow for PLK1 Inhibitor Characterization

Caption: A typical preclinical workflow for the characterization of a novel PLK1 inhibitor.

Logical Cascade of PLK1 Inhibition

Caption: The logical sequence of cellular events following the pharmacological inhibition of PLK1.

The Effects of PLK1 Inhibition on Cell Cycle Progression: A Technical Guide

Disclaimer: Initial and thorough searches for a specific inhibitor designated "PLK1-IN-9" did not yield information on a compound with this name in the public domain. Therefore, this guide provides a comprehensive overview of the effects of Polo-like Kinase 1 (PLK1) inhibition on cell cycle progression, using data from well-characterized and publicly recognized PLK1 inhibitors as representative examples. The methodologies and expected outcomes described herein are standard for the characterization of PLK1 inhibitors.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression.[1] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2/M phase.[1][2] PLK1 plays a pivotal role in numerous mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Given its critical role in cell division and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a compelling target for the development of novel anticancer therapeutics.[3] Inhibition of PLK1 typically leads to a prolonged mitotic arrest, ultimately inducing apoptosis in cancer cells.[4][5]

This technical guide provides an in-depth overview of the cellular effects of PLK1 inhibition, with a focus on cell cycle progression. It is intended for researchers, scientists, and drug development professionals working on the characterization of PLK1 inhibitors.

Data Presentation: Effects of PLK1 Inhibitors on Cell Cycle and Viability

The following tables summarize quantitative data for well-characterized PLK1 inhibitors, illustrating their impact on cell viability and cell cycle distribution.

Table 1: In Vitro Antiproliferative Activity of Representative PLK1 Inhibitors

| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |

| BI 2536 | Various Cancer Cell Lines | 0.8 - 100+ | Cell Proliferation Assay | [6] |

| Volasertib (BI 6727) | SCLC Cell Lines | 40 - 550 | Cell Proliferation Assay | [7] |

| Onvansertib (NMS-1286937) | AML Cell Lines | 36 | In Vitro Kinase Assay | [3][8] |

| GSK461364A | Various Cancer Cell Lines | 2.2 | In Vitro Kinase Assay | [6] |

Table 2: Effect of PLK1 Inhibition on Cell Cycle Distribution

| Inhibitor | Cell Line | Concentration (nM) | Treatment Time (h) | % Cells in G2/M Phase (Control vs. Treated) | Reference |

| BI 2536 | A549 (NSCLC) | Not Specified | 48 | Significant Increase | [6] |

| BI 6727 | Cholangiocarcinoma Cells | 10 - 100 | Not Specified | G2/M Arrest | [4] |

| MLN0905 | HCT116 | 50 | 24 | Mitotic Arrest | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of PLK1 inhibitors on cell cycle progression.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the dose-dependent effect of a PLK1 inhibitor on cell proliferation.

Materials:

-

Cancer cell line of interest

-

PLK1 inhibitor (e.g., dissolved in DMSO)

-

Sterile, opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the PLK1 inhibitor. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with a PLK1 inhibitor.

Materials:

-

Cancer cell line of interest

-

PLK1 inhibitor

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the PLK1 inhibitor at various concentrations and for different durations. Include a vehicle control.

-

Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Data Analysis: Use appropriate software to generate histograms of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of PLK1 and its downstream targets.

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control.

Signaling Pathways and Experimental Workflows

PLK1 Signaling Pathway in Cell Cycle Progression

PLK1 is a central node in the G2/M transition and mitotic progression. Its activation is initiated by Aurora A kinase, which phosphorylates PLK1 at Threonine 210.[9] Activated PLK1 then phosphorylates a multitude of downstream substrates to drive mitotic entry and execution.

Caption: Core PLK1 signaling pathway leading to mitotic entry.

Experimental Workflow for Characterizing a PLK1 Inhibitor

The following diagram illustrates a typical workflow for the preclinical characterization of a novel PLK1 inhibitor.

Caption: General workflow for PLK1 inhibitor characterization.

Conclusion

PLK1 remains a highly validated and promising target for cancer therapy. The mechanism of action of PLK1 inhibitors is well-understood, primarily involving the induction of mitotic arrest and subsequent apoptosis in cancer cells. The development of potent and selective PLK1 inhibitors continues to be an active area of research. This guide provides a foundational understanding of the core principles and methodologies used to characterize these important therapeutic agents.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Initial Cytotoxicity Studies of Polo-like Kinase 1 (PLK1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield specific public data for a compound designated "PLK1-IN-9." Therefore, this guide provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways relevant to the initial cytotoxicity studies of novel Polo-like Kinase 1 (PLK1) inhibitors. The data and protocols are based on well-characterized, publicly recognized PLK1 inhibitors and are representative of the studies that would be conducted for a new chemical entity such as this compound.

Introduction to PLK1 as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with critical functions during mitosis.[1][2] Its roles include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][4] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression levels often correlate with tumor aggressiveness and poor patient prognosis.[5][6] The dependency of cancer cells on high levels of PLK1 activity for survival makes it a highly attractive target for the development of anticancer therapeutics.[7][8]

Inhibition of PLK1 disrupts mitotic progression, leading to a prolonged arrest in the G2/M phase of the cell cycle.[9][10] This sustained mitotic arrest ultimately triggers apoptotic cell death, forming the basis of the cytotoxic effect of PLK1 inhibitors.[8][11][12] Initial studies on a novel PLK1 inhibitor would therefore focus on quantifying this cytotoxic effect across various cancer cell lines and elucidating the underlying mechanism of action.

Quantitative Cytotoxicity Data of Representative PLK1 Inhibitors

The primary goal of initial studies is to determine the concentration at which a compound exerts its cytotoxic effects. This is typically quantified as the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the viability of a cell population by 50%. The following table summarizes the IC50 values for several well-characterized PLK1 inhibitors across a panel of human cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| BI 2536 | Daoy | Medulloblastoma | ~5 | [13] |

| ONS-76 | Medulloblastoma | ~7.5 | [13] | |

| K562 | Chronic Myeloid Leukemia | 6 | [14] | |

| Volasertib (BI 6727) | H69 | Small Cell Lung Cancer | 13 | [15] |

| H526 | Small Cell Lung Cancer | 22 | [15] | |

| H82 | Small Cell Lung Cancer | 23 | [15] | |

| Onvansertib (NMS-P937) | H69 | Small Cell Lung Cancer | 11 | [15] |

| H526 | Small Cell Lung Cancer | 29 | [15] | |

| H1048 | Small Cell Lung Cancer | 12 | [15] | |

| Rigosertib (ON 01910) | K562 | Chronic Myeloid Leukemia | 55 | [14] |

| GSK461364A | K562 | Chronic Myeloid Leukemia | 20 | [14] |

Core Experimental Protocols

Initial assessment of a PLK1 inhibitor involves standardized in vitro assays to measure cytotoxicity and its effect on cell cycle progression.

This assay quantifies the number of viable cells in culture based on the amount of ATP, which is an indicator of metabolically active cells.[16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

PLK1 inhibitor stock solution (e.g., 10 mM in DMSO)

-

Sterile, opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the PLK1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the inhibitor (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[17]

-

Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C and 5% CO2.[16]

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

-

Data Acquisition: Read luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

This protocol is used to determine the cell cycle phase at which a PLK1 inhibitor induces arrest, which is expected to be G2/M.[1][9] The method relies on staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells.[18][19]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PLK1 inhibitor

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the PLK1 inhibitor at relevant concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control for 24 hours.[9]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well into a 15 mL conical tube.

-

Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[18]

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[17]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[20]

-

Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[18]

-

Data Analysis: Use appropriate software to generate a histogram of PI fluorescence intensity. Gate the cell population to exclude debris and cell doublets. Model the histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[19]

Visualizations: Signaling Pathways and Workflows

PLK1 is a key orchestrator of the G2/M transition. Its activation is initiated by Aurora A kinase, which phosphorylates PLK1 on Threonine 210 (Thr210) in its T-loop, a process facilitated by the cofactor Bora.[1][5] Activated PLK1 then phosphorylates and activates the phosphatase CDC25C, while also phosphorylating and inhibiting the kinases WEE1 and MYT1.[4] This coordinated action leads to the rapid activation of the Cyclin B/CDK1 complex, the master regulator that drives the cell into mitosis.[6]

ATP-competitive PLK1 inhibitors bind to the kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[1] This blockade halts the signaling cascade required for mitotic entry and progression. The cell is unable to properly form a mitotic spindle and align its chromosomes, leading to a sustained arrest in the G2/M phase.[10] This prolonged arrest activates the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like Caspase-9 and executioner caspases like Caspase-3, ultimately resulting in programmed cell death.[4][21][22]

The initial evaluation of a novel PLK1 inhibitor follows a logical, multi-step workflow. It begins with determining the compound's effect on cell proliferation to establish its potency (IC50). Subsequent experiments then dissect the mechanism, confirming that the observed cytotoxicity is due to the expected cell cycle arrest at G2/M, which ultimately leads to apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinase-1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polo-like kinase 1 is involved in apoptosis, invasion, and metastasis of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polo-like kinase 1 (PLK1) inhibition suppresses cell growth and enhances radiation sensitivity in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 20. benchchem.com [benchchem.com]

- 21. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PLK1 Inhibition and Apoptosis Induction in HeLa Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PLK1-IN-9" is not extensively characterized in the provided search results. This guide therefore details the established mechanisms of well-studied Polo-like kinase 1 (PLK1) inhibitors in inducing apoptosis in HeLa cells, which serves as a representative model for the action of a potent and selective PLK1 inhibitor.

Introduction: Polo-like Kinase 1 as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that serves as a master regulator of the cell cycle.[1][2] Its functions are critical for multiple mitotic events, including centrosome maturation, the establishment of kinetochore-microtubule attachments, spindle assembly, and cytokinesis.[1][3] PLK1 expression is tightly regulated, with activity peaking during the G2/M phase of the cell cycle.[2][3]

A broad spectrum of human cancers exhibit high expression levels of PLK1, which often correlates with tumor aggressiveness and a poor prognosis for the patient.[1][4] Cancer cells, in particular, demonstrate a dependency on elevated PLK1 activity for their proliferation. This has established PLK1 as a highly attractive target for the development of anticancer therapies.[1][2] The inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptotic cell death in cancer cells.[1][5]

Core Mechanism: PLK1 Inhibition Leads to Mitotic Arrest and Apoptosis